Chloropseudoephedrine (hydrochloride)/Chloroephedrine (hydrochloride) Mixture

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

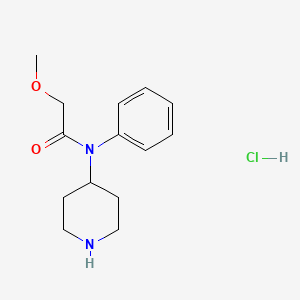

Chloropseudoephedrine/chloroephedrine mixture contains two diastereomer contaminants produced during the illicit manufacture of (+)-methamphetamine from pseudoephedrine or ephedrine. These isomers are present as an approximate 60/40 mixture and thought to be representative of that produced in the clandestine lab manufacture of methamphetamine. This product is intended for forensic and research purposes.

科学的研究の応用

Chemical Synthesis and Impurity Profiling : The mixture has been studied in the context of illicit methamphetamine synthesis. Allen and Kiser (1987) explored the stereochemistry, mechanism, synthetic impurities, and analysis of clandestine methamphetamine samples synthesized from ephedrine via reduction of chloroephedrine (Allen & Kiser, 1987).

Pharmacological Properties and Toxicity : Varner et al. (2001) studied whether chloroephedrine, a possible contaminant in methamphetamine manufacture, has biological activity that might contribute to methamphetamine-induced cardiovascular toxicity (Varner et al., 2001).

Stereochemical Analysis in Drug Synthesis : Płotka et al. (2012) investigated the stereochemical makeup of intermediates found in methylamphetamine manufacture, specifically focusing on the chlorination of ephedrine and pseudoephedrine enantiomers (Płotka et al., 2012).

Identification of Marker Impurities : Ko et al. (2012) identified (1S,2S)-1-methylamino-1-phenyl-2-chloropropane as a route-specific marker impurity in the synthesis of methamphetamine from ephedrine or pseudoephedrine via chloroephedrine (Ko et al., 2012).

Isolation and Identification in Drug Synthesis : Salouros et al. (2010) described the isolation and structural elucidation of compounds produced during the synthesis of methylamphetamine using the "Emde" procedure, which involves the preparation of chloropseudoephedrine or chloroephedrine (Salouros et al., 2010).

GC-MS Analysis of Drug Impurities : Lekskulchai et al. (2000) conducted studies to determine if chloroephedrine intermediates could be detected using a common gas chromatographic-mass spectrometric analytical method (Lekskulchai et al., 2000).

Stereochemistry of Chlorination Reactions : Flores-Parra et al. (1998) analyzed the stereochemistry of chlorination reactions with SOCl2 of ephedrine and pseudoephedrine and their derivatives (Flores‐Parra et al., 1998).

特性

製品名 |

Chloropseudoephedrine (hydrochloride)/Chloroephedrine (hydrochloride) Mixture |

|---|---|

分子式 |

C10H14ClN |

分子量 |

183.7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。